Fmoc-3-iodo-D-Tyr-OH, also known as (9H-Fluoren-9-yl)methoxycarbonyl-3-iodo-D-tyrosine, is a derivative of the amino acid tyrosine. This compound features an iodine atom at the 3-position of the aromatic ring and is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which prevents unwanted reactions during peptide synthesis. The molecular formula for Fmoc-3-iodo-D-Tyr-OH is CHINO, with a molecular weight of approximately 529.32 g/mol .
The synthesis of Fmoc-3-iodo-D-Tyr-OH typically involves two main steps: protection of the amino group and iodination of the tyrosine ring.
The iodination process can be performed under mild conditions to ensure high selectivity and yield. The use of automated peptide synthesizers in industrial settings allows for large-scale production while maintaining purity and consistency .
The molecular structure of Fmoc-3-iodo-D-Tyr-OH features:
The compound's molecular weight is 529.32 g/mol, and its structural representation can be visualized through various chemical drawing software or databases like PubChem, which provides detailed structural information and related data .
Fmoc-3-iodo-D-Tyr-OH can participate in several chemical reactions:
For substitution reactions, palladium catalysts (e.g., Pd(PPh)) and bases like potassium carbonate are typically employed. Oxidation reactions may utilize agents such as hydrogen peroxide, while sodium borohydride serves as a reducing agent for reduction reactions .
Fmoc-3-iodo-D-Tyr-OH serves primarily as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for stepwise addition of amino acids to form peptides while preventing unwanted side reactions.
The compound's role in peptide synthesis significantly impacts biochemical pathways related to protein synthesis and modification. Its use facilitates the creation of peptides with specific sequences that are crucial for various biological functions .
Fmoc-3-iodo-D-Tyr-OH is widely used in scientific research, particularly in:
Fmoc-3-iodo-D-Tyr-OH serves as a chiral building block for introducing iodotyrosine residues into synthetic peptides. Its D-configuration provides metabolic stability and distinct conformational properties compared to L-enantiomers, making it valuable for designing protease-resistant peptides and receptor-specific probes [1] [5]. Integration into SPPS follows standard Fmoc protocols, with the iodine atom requiring no additional protection during chain elongation. The ortho-iodo group remains stable under standard acidic cleavage conditions (e.g., 95% TFA), enabling its incorporation into complex sequences without degradation [5] [9]. Post-synthetic modifications leverage the aryl-iodide moiety for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) to introduce fluorescent tags, biotin, or other functional handles [4].
Table 1: Performance of Deprotection Reagents in SPPS with Fmoc-3-iodo-D-Tyr-OH
Deprotection Reagent | Concentration | Deprotection Time | Relative Efficiency | Byproduct Formation Risk |
---|---|---|---|---|
Piperidine (PP) | 20% in DMF | 3-5 min | 98-100% | Low (established scavenging) |
4-Methylpiperidine (4MP) | 20% in DMF | 5-7 min | 95-98% | Very Low |
Piperazine (PZ) | 0.5 M in DMF | 10-15 min | 85-90% | Moderate |
Data derived from comparative deprotection kinetics studies [7]
Meta-iodination of tyrosine demands precise control to avoid di-iodination or ortho-substitution. Liquid-phase methods using crown ethers (e.g., 18-crown-6) complex with tyrosine’s carboxylic acid group, directing electrophilic iodination (I₂/KI) exclusively to the meta position (>95% regioselectivity) [4]. This leverages hydrogen bonding and steric constraints to shield the ortho sites. Solid-supported iodination strategies employ polymer-bound I⁺ sources (e.g., N-iodosuccinimide resins), enabling facile separation and reducing over-iodination risks. Tyrosine precursors protected as tert-butyl esters show enhanced meta-selectivity (90–92%) compared to unprotected derivatives due to reduced phenolic nucleophilicity [4] [6]. Post-iodination, Fmoc installation via Fmoc-OSu (succinimidyl carbonate) in THF/NaHCO₃ yields Fmoc-3-iodo-D-Tyr-OH with ≥98% purity and optical integrity ([α]D²⁰ = -11 ± 2° for L-enantiomer) [1] [5].
Fmoc removal follows a two-step E1cB mechanism: (1) base-mediated deprotonation at the fluorene C9 position (pKa ~23 in DMSO), forming a resonance-stabilized carbanion; (2) β-elimination releasing dibenzofulvene (DBF). Secondary amines (e.g., piperidine) concurrently trap DBF as stable adducts (e.g., piperidine-dibenzofulvene), preventing side reactions with nucleophilic residues [2] [7]. Aspartimide formation at Asp-IodoTyr sequences is minimized using 4-methylpiperidine (less nucleophilic than piperidine) or backbone amide protection [9]. Microwave-assisted deprotection (50°C, 2 min) accelerates cleavage by 20-fold compared to room temperature protocols, critical for long peptides where aggregation risks are high [7].
Table 2: Solvent Compatibility for Fmoc-3-iodo-D-Tyr-OH Handling
Solvent System | Optimal Use Case | Stability Concerns | Recommended Handling |
---|---|---|---|
Anhydrous DMF | SPPS coupling/deprotection | Slow Fmoc cleavage at <15°C | Store at 0–8°C; use <1 week |
DMSO/DMF (1:4) | High-concentration solutions | Iodo-Tyr oxidation at >30°C | Argon atmosphere; avoid light |
THF/sat. NaHCO₃ (2:1) | Fmoc protection reactions | Ester hydrolysis at prolonged RT | Limited to 16h reaction time |
DCM (with 1% HOBt) | Low-polarity coupling steps | Precipitation below 15°C | Pre-warm to 25°C before use |
Data synthesized from product handling guidelines and synthesis protocols [1] [5] [9]
Coupling Optimization: DMF remains the primary solvent for SPPS integration, but 0.1 M HOBt additive is essential to suppress racemization during activation of Fmoc-3-iodo-D-Tyr-OH. Coupling efficiency drops to <70% in DCM due to poor solubility, whereas DMF/NMP (9:1) achieves >99% efficiency with DIC/Oxyma activation within 10 minutes [7] [9].
Iodination Reaction Media: Crown ether-mediated iodination requires binary solvent systems (e.g., H₂O/CH₂Cl₂) to dissolve both tyrosine and I₂. Phase-transfer catalysts (e.g., Bu₄N⁺Br⁻) boost yields to 88% by shuttling I⁻ anions into the organic phase. Ethanol/water (4:1) systems at 0–5°C minimize tyrosine oxidation while achieving 85% isolated yield [4] [6].
Aggregation Mitigation: Incorporating pseudoproline dipeptides (e.g., -IodoTyr-Ser(ψMe,Mepro)-) disrupts β-sheet formation in hydrophobic sequences. 2,2,2-trifluoroethanol (TFE) as a co-solvent (20% v/v in DMF) reduces aggregation during chain elongation, improving crude peptide purity by 15–30% for sequences containing ≥2 iodotyrosines [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: